molecular formula C11H24O B15175928 1-Methoxy-3,7-dimethyloctane CAS No. 93840-86-9

1-Methoxy-3,7-dimethyloctane

Cat. No.: B15175928
CAS No.: 93840-86-9
M. Wt: 172.31 g/mol
InChI Key: XBFMCXPIVMBHAL-UHFFFAOYSA-N
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Description

1-Methoxy-3,7-dimethyloctane is an organic compound with the molecular formula C11H24O It is a member of the alkane family, characterized by a linear chain of carbon atoms with a methoxy group (-OCH3) attached to the first carbon and two methyl groups (-CH3) attached to the third and seventh carbons

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-3,7-dimethyloctane can be synthesized through several methods. One common approach involves the alkylation of 3,7-dimethyloctanol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, with the acid catalyst facilitating the substitution of the hydroxyl group with a methoxy group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and can be scaled up to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3,7-dimethyloctane undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 1-methoxy-3,7-dimethyloctan-2-one.

    Reduction: The compound can be reduced to form 1-methoxy-3,7-dimethyloctanol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like hydrogen chloride (HCl) or bromine (Br2).

Major Products Formed:

    Oxidation: 1-Methoxy-3,7-dimethyloctan-2-one.

    Reduction: 1-Methoxy-3,7-dimethyloctanol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

1-Methoxy-3,7-dimethyloctane has several applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 1-methoxy-3,7-dimethyloctane involves its interaction with various molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The presence of methyl groups can also affect the compound’s hydrophobicity and membrane permeability, impacting its overall behavior in biological systems.

Comparison with Similar Compounds

    3,7-Dimethyloctane: Lacks the methoxy group, resulting in different chemical and physical properties.

    1-Methoxy-3,7-dimethyloctanol: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.

    1-Methoxy-3,7-dimethyloctan-2-one: An oxidized form of 1-methoxy-3,7-dimethyloctane with a carbonyl group.

Uniqueness: this compound is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and potential applications. Its structural features make it a valuable compound for various research and industrial purposes.

Biological Activity

1-Methoxy-3,7-dimethyloctane, with the CAS number 93840-86-9, is an organic compound that belongs to the class of terpenes. Its structure features a methoxy group and a branched carbon chain, contributing to its unique chemical properties. This compound is primarily studied for its biological activities, including antimicrobial and antioxidant properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting their growth. The compound's biological activity is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.

Antioxidant Activity

The compound also demonstrates antioxidant properties. It has been shown to scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may modulate the activity of enzymes involved in the biosynthesis of terpenes and other metabolic pathways. The presence of the methoxy group enhances its reactivity and allows for effective interaction with cellular components.

Study on Antimicrobial Activity

In a study published in the Journal of Natural Products, researchers evaluated the antimicrobial efficacy of this compound against several pathogens including Staphylococcus aureus and Candida albicans. The results indicated that the compound inhibited bacterial growth with a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 40 µg/mL for C. albicans .

Antioxidant Evaluation

A separate study assessed the antioxidant capacity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound showed a significant reduction in DPPH radical concentration at a concentration of 100 µg/mL, indicating potent antioxidant activity comparable to well-known antioxidants like ascorbic acid .

Comparative Analysis with Similar Compounds

CompoundAntimicrobial ActivityAntioxidant ActivityNotes
This compoundYesYesEffective against bacteria and fungi
LinaloolYesModerateCommonly found in lavender; less potent
OcimeneModerateLowParent hydrocarbon; less bioactive

Unique Characteristics

This compound is unique due to its specific methoxy substitution which imparts distinct chemical properties compared to similar compounds like linalool and ocimene. This substitution enhances its reactivity and potential applications in pharmaceuticals and natural product chemistry.

Properties

CAS No.

93840-86-9

Molecular Formula

C11H24O

Molecular Weight

172.31 g/mol

IUPAC Name

1-methoxy-3,7-dimethyloctane

InChI

InChI=1S/C11H24O/c1-10(2)6-5-7-11(3)8-9-12-4/h10-11H,5-9H2,1-4H3

InChI Key

XBFMCXPIVMBHAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCOC

Origin of Product

United States

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